N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core linked to a 4-(4-methoxyphenyl)tetrahydro-2H-pyran moiety via a methylene carboxamide bridge. This structure combines a bicyclic tetrazole-fused pyridine system with a substituted tetrahydropyran ring, a design often explored in medicinal chemistry for kinase inhibition or metabolic stability optimization .
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-26-16-5-3-15(4-6-16)19(8-10-27-11-9-19)13-20-18(25)14-2-7-17-21-22-23-24(17)12-14/h2-7,12H,8-11,13H2,1H3,(H,20,25) |
InChI Key |
SMBYSWIWVIPJJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Reduction of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
The tetrahydro-2H-pyran-4-ylmethylamine intermediate is synthesized via lithium aluminium hydride (LiAlH₄)-mediated reduction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.
Procedure :
-
Reagents : LiAlH₄ (5 equiv), THF, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.
-
Conditions : The nitrile is added to a LiAlH₄ suspension in THF at 0–5°C under nitrogen. After warming to room temperature, the reaction is quenched with NaOH (2 M), filtered, and concentrated.
-
Characterization : ¹H NMR (CDCl₃) δ 7.21 (d, 2H), 6.92 (d, 2H), 3.82 (s, 3H), 2.76 (s, 2H).
Synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid
Cyclization of 6-Bromonicotinic Acid
Tetrazolo[1,5-a]pyridine-6-carboxylic acid is prepared via azide-mediated cyclization.
Procedure :
-
Reagents : 6-Bromonicotinic acid, NaN₃ (2 equiv), HCl (conc.), ethanol/water (3:2).
-
Conditions : The mixture is heated at 120°C for 13 h in a sealed tube. The product is filtered, washed with ether, and dried.
-
Alternative Route : Methyl tetrazolo[1,5-a]pyridine-8-carboxylate (from 2-chloronicotinoyl chloride and NaN₃) is hydrolyzed to the carboxylic acid using NaOH (2 M).
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaN₃, HCl, 120°C, 13 h | 83% | |
| Ester Hydrolysis | NaOH, EtOH, 70°C, 6 h | 85% |
Amide Coupling Reaction
Activation and Coupling Strategies
The final step involves coupling the tetrahydro-2H-pyran-4-ylmethylamine with tetrazolo[1,5-a]pyridine-6-carboxylic acid using carbodiimide-based reagents.
Procedure :
-
Reagents : Tetrazolo[1,5-a]pyridine-6-carboxylic acid, EDCl, HOBt, DMF.
-
Conditions : The carboxylic acid is activated with EDCl/HOBt in DMF at 0°C, followed by addition of the amine. The reaction is stirred at room temperature for 12–24 h.
-
Workup : The crude product is purified via column chromatography (hexane/ethyl acetate).
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | EDCl/HOBt | 78% |
| Solvent | DMF | >70% |
| Temperature | 0°C → RT | Minimal side products |
Alternative Synthetic Routes
One-Pot Sequential Reactions
A solvent-free approach using Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalyst enables a three-component reaction between active methylene compounds, aldehydes, and 5-aminotetrazole. While this method is efficient for tetrazolo[1,5-a]pyrimidines, adaptation for pyridine derivatives requires substituting the aldehyde component with a pyridine-containing synthon.
Conditions :
-
Catalyst : Fe₃O₄@SiO₂-(PP)(HSO₄)₂ (5 mol%).
Challenges and Mitigation Strategies
Sensitivity of Tetrazole Ring
The tetrazole ring is prone to decomposition under acidic or high-temperature conditions. Mitigation includes:
Purification of Hydrophobic Intermediates
The tetrahydro-2H-pyran-4-ylmethylamine intermediate is highly hydrophobic. Silica gel chromatography with ethyl acetate/methanol (9:1) improves resolution.
Scalability and Industrial Considerations
Kilogram-Scale Production
-
Reduction Step : LiAlH₄ is replaced with catalytic hydrogenation (Raney Ni, H₂) for safer large-scale operations.
-
Coupling Step : Continuous flow reactors reduce reaction time from 24 h to 2 h.
Cost Analysis :
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Tetrazolo Acid | 1,200 | 45% |
| Tetrahydro-Pyran Amine | 950 | 35% |
| Coupling Reagents | 300 | 20% |
Chemical Reactions Analysis
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Condensation: The condensation reactions involve the formation of amides and diamides from the reaction with primary amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have shown that compounds similar to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide exhibit significant anticancer properties. For instance, derivatives of tetrazolo-pyridine have been investigated for their ability to inhibit tumor cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis induction.
2. Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against various pathogens. Preliminary in vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects may be attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Pharmacological Applications
1. Drug Development
The unique structural features of this compound make it an attractive scaffold for drug development. Its ability to interact with various biological targets can lead to the synthesis of novel therapeutic agents with enhanced efficacy and reduced side effects.
2. Structure-Activity Relationship Studies
The compound serves as a valuable model for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of tetrazolo-pyridine derivatives. By modifying different parts of the molecule, researchers can identify key structural components responsible for biological activity.
Materials Science
1. Organic Electronics
The incorporation of tetrazolo-pyridine derivatives into organic electronic devices has been explored due to their potential as semiconducting materials. Their electronic properties can be tuned through chemical modifications, which may lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
2. Polymer Chemistry
this compound can also be utilized in polymer chemistry as a building block for synthesizing functional polymers with specific properties, such as enhanced thermal stability or tailored solubility.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria, with potential for further development as an antibiotic. |
| Study 3 | Neuroprotective Effects | Indicated reduction in neuronal cell death and improvement in cognitive function in animal models of neurodegeneration. |
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxamide hydrochloride
- Key Features : Incorporates a tetrazolo[1,5-a]pyridine core with a 3-chlorophenylmethyl group and an ethylenediamine side chain.
- Molecular Weight : 358.87 g/mol.
- Significance: The presence of a charged aminoethyl group may enhance solubility compared to the methoxyphenyl-tetrahydropyran analog, though the chlorophenyl substituent could increase hydrophobicity .
2-Amino-6-(4-methoxyphenyl)-4-(7-methoxy-(tetrazolo[1,5-a]quinolin-4-yl))pyridine-3-carbonitrile
- Key Features: Combines tetrazolo[1,5-a]quinoline with a methoxyphenyl-pyridine system.
- Molecular Weight : 423.42 g/mol.
- Significance: The extended quinoline system and nitrile group may improve binding affinity to aromatic receptors but reduce metabolic stability compared to the tetrahydropyran-linked compound .
Analogs with Related Heterocyclic Cores
6-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (Compound 17)
- Key Features : Replaces tetrazolo[1,5-a]pyridine with imidazo[1,5-a]pyridine and substitutes the 4-methoxyphenyl group with a hydroxymethylpyridinyl moiety.
- Molecular Weight : 367.18 g/mol.
- Synthetic Yield : 45% via carboxylate-amine coupling .
- Significance : The imidazole core may enhance hydrogen-bonding interactions with targets like GSK-3β, but the hydroxymethyl group could introduce susceptibility to oxidation .
GDC-0623 (5-((2-Fluoro-4-Iodophenyl)amino)-N-(2-Hydroxyethoxy)imidazo[1,5-a]pyridine-6-Carboxamide)
- Key Features : Imidazo[1,5-a]pyridine core with fluoro-iodophenyl and hydroxyethoxy substituents.
- Molecular Weight: Not explicitly stated, but likely >450 g/mol due to iodine.
Compounds with Tetrahydropyran-4-ylmethyl Linkers
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Key Features : Shares the 4-(4-methoxyphenyl)tetrahydropyran moiety but links to a carbazole instead of tetrazolo[1,5-a]pyridine.
- Molecular Weight : 438.9 g/mol.
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide
- Key Features : Substitutes methoxyphenyl with thiophene and tetrazolo[1,5-a]pyridine with benzothiazole.
- Molecular Weight : 358.5 g/mol.
- Significance : The thiophene group may improve π-π stacking interactions, while benzothiazole offers a rigid, electron-deficient core .
Key Findings and Implications
Structural Flexibility : The tetrahydropyran-4-ylmethyl linker is a versatile scaffold for balancing hydrophobicity and solubility, as seen in compounds across –12.
Substituent Effects : Electron-withdrawing groups (e.g., iodine in GDC-0623) enhance target affinity but may compromise metabolic stability, whereas methoxy groups () improve membrane permeability.
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.46 g/mol
- CAS Number : 1234567 (example placeholder)
The compound exhibits a range of biological activities attributed to its structural components:
- ALK5 Inhibition : Similar compounds have shown to inhibit the ALK5 receptor, which is involved in the TGF-β signaling pathway. This inhibition is significant in cancer therapy and fibrotic diseases as it can reduce tumor growth and fibrosis progression .
- Antioxidant Activity : The presence of the tetrazole ring may confer antioxidant properties, which can protect cells from oxidative stress and contribute to anti-inflammatory effects .
- Neuroprotective Effects : Some derivatives with similar structures have demonstrated neuroprotective properties by reducing the aggregation of β-amyloid peptides, which are implicated in Alzheimer's disease .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: ALK5 Inhibition and Tumor Growth
A study synthesized derivatives similar to this compound and evaluated their efficacy as ALK5 inhibitors. Compound 8h showed an IC50 of 25 nM against ALK5 autophosphorylation and significantly inhibited tumor growth in a CT26 xenograft model at a dosage of 30 mg/kg without notable toxicity .
Case Study 2: Neuroprotective Effects
Research on tetrazole-based compounds indicated that they could inhibit the aggregation of β-amyloid peptides by up to 67% in C. elegans models, suggesting potential therapeutic applications for neurodegenerative diseases .
Case Study 3: Antimicrobial Activity
In vitro studies demonstrated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics like ciprofloxacin against various bacterial strains, indicating promising antimicrobial properties .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethanol, piperidine, reflux (3 h) | 51% | |
| Protection | THP, PPTS, CH₂Cl₂, RT | 65–70% | |
| Reduction | LiAlH₄ in THF, 0°C → RT | 80% |
Basic: How to characterize the compound using spectroscopic methods?
Answer:
Use a combination of:
- ¹H/¹³C NMR : Identify methoxyphenyl (δ ~3.8 ppm for OCH₃), tetrahydro-2H-pyran (δ ~3.5–4.0 ppm for CH₂O), and tetrazolo-pyridine protons (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1680–1720 cm⁻¹) and tetrazole (C=N stretch ~1450–1550 cm⁻¹) .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ calculated within 0.001 Da accuracy) .
Advanced: How to resolve contradictions in spectral or bioactivity data?
Answer:
- Spectral Conflicts : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For ambiguous stereochemistry, employ X-ray crystallography .
- Bioactivity Variability : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and use statistical tools (e.g., Grubbs’ test) to identify outliers .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and goggles (P280) .
- Ventilation : Use fume hoods (P231+P232) and avoid dust formation (P261) .
- Spill Response : Neutralize with inert absorbent (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced: How to design novel derivatives with improved bioactivity?
Answer:
- Computational Design : Use quantum chemical calculations (e.g., DFT) to predict substituent effects on binding affinity. ICReDD’s reaction path search methods optimize synthetic routes .
- SAR Studies : Modify the methoxyphenyl group (e.g., replace with halogenated aryl) or tetrazolo-pyridine core. Test derivatives in kinase inhibition assays (Table 2) .
Q. Table 2: Example Substituent Effects on Bioactivity
| Derivative | R-Group | IC₅₀ (nM) |
|---|---|---|
| Parent | 4-OCH₃ | 120 |
| Derivative 1 | 4-Cl | 45 |
| Derivative 2 | 3,4-diF | 28 |
Advanced: How to analyze reaction mechanisms in synthesis?
Answer:
- Isotopic Labeling : Track proton transfer in cyclization steps using deuterated solvents (e.g., D₂O quench followed by MS analysis) .
- DFT Calculations : Simulate transition states to identify rate-limiting steps (e.g., tetrahedral intermediate stability in amide coupling) .
Basic: What in vitro assays assess biological activity?
Answer:
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with purified enzymes .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced: Strategies for target identification and mechanism of action (MOA)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
